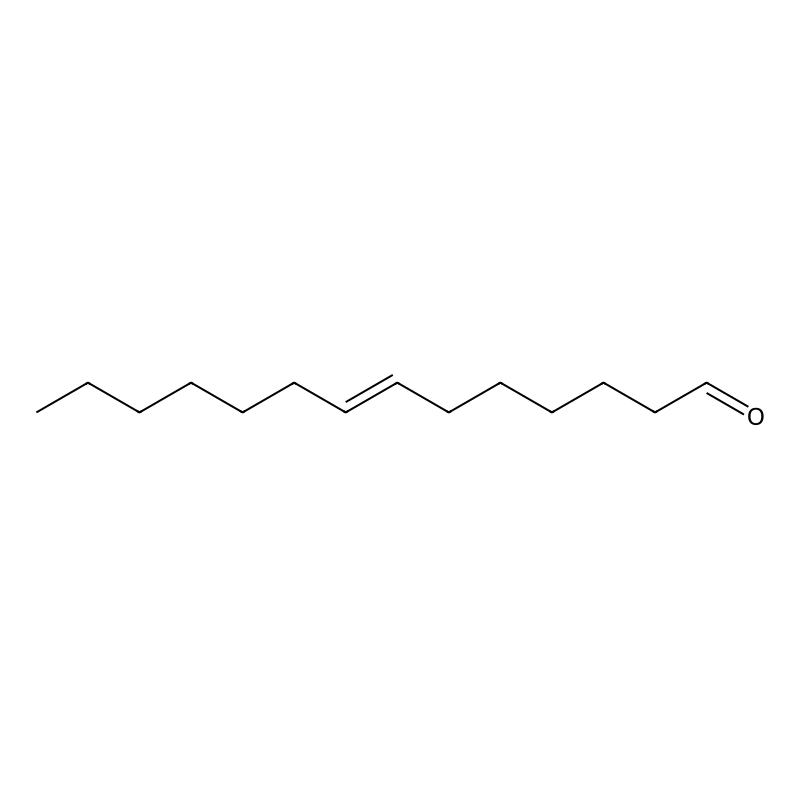

(Z)-Tetradec-7-enal

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

(Z)-Tetradec-7-enal, also known as Z-7-tetradecenal, is an unsaturated aldehyde with the molecular formula C₁₄H₂₆O and a molecular weight of 210.3556 g/mol. The compound features a linear carbon chain consisting of fourteen carbon atoms, with a double bond located between the seventh and eighth carbon atoms in the Z-configuration. This configuration indicates that the highest priority substituents, the aldehyde group and a hydrogen atom, are on the same side of the double bond, which significantly influences its chemical properties and biological activity.

This compound is notable for its presence in various food products, such as cheese, milk, and mushrooms, where it contributes to their aroma profiles. Additionally, (Z)-tetradec-7-enal has been identified as a volatile compound that plays a role in flavor perception, making it valuable in food science and flavoring applications.

- Oxidation: The compound can be oxidized to form (Z)-tetradec-7-enoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to (Z)-tetradec-7-enol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The aldehyde group can undergo nucleophilic substitution reactions, allowing for the replacement of the aldehyde with other functional groups.

Common Reagents and Conditions- Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acidic medium.

- Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

- Substitution: Various nucleophiles under mild conditions.

Several synthesis methods for (Z)-tetradec-7-enal are well-documented:

- Wittig Reaction: A common method involves the reaction of a phosphonium ylide with an aldehyde to form the desired alkene. Strong bases such as sodium hydride or potassium tert-butoxide are typically used in aprotic solvents like tetrahydrofuran.

- Hydroformylation: This method involves the hydroformylation of 1-tetradecene followed by selective hydrogenation to yield (Z)-tetradec-7-enal. Catalysts such as rhodium complexes are utilized under specific conditions to ensure the formation of the Z-isomer.

- Industrial Production: Large-scale production often employs hydroformylation processes with advanced catalytic systems optimized for high yields and selectivity.

(Z)-Tetradec-7-enal finds applications across various fields:

- Flavoring Agent: Its contribution to aroma profiles makes it valuable in food science.

- Fragrance Industry: The unique odor profile allows its use in perfumery.

- Pest Control: Its role as an insect attractant positions it as a potential biopesticide or pheromone manipulator .

Additionally, it has been approved for use in agricultural applications targeting specific pests like the olive moth .

Interaction studies have demonstrated that (Z)-tetradec-7-enal binds to specific olfactory receptors, which is crucial for understanding its ecological interactions and potential applications in pest control strategies through pheromone manipulation. These interactions underscore its significance beyond mere chemical utility.

Several compounds share structural similarities with (Z)-tetradec-7-enal:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| (E)-Tetradec-7-enal | Unsaturated Aldehyde | Has trans configuration at the double bond |

| Tetradecanal | Saturated Aldehyde | Lacks double bonds entirely |

| (Z)-Hexadec-9-enal | Unsaturated Aldehyde | Longer carbon chain (16 carbons) |

Uniqueness

The Z-configuration of (Z)-tetradec-7-enal imparts distinct chemical reactivity and biological properties compared to its E-isomer. Its specific arrangement of atoms contributes to its characteristic odor profile, making it particularly valuable in fragrance applications. Additionally, its potential role in ecological interactions highlights its importance beyond mere chemical utility .

Endogenous Production in Lepidopteran Species

Lepidopteran species (moths and butterflies) are known to produce (Z)-tetradec-7-enal as a key component of their sex pheromone systems [3]. The biosynthesis of this compound in Lepidoptera involves a complex series of enzymatic reactions that occur primarily in specialized pheromone glands located in the terminal abdominal segments of female moths [4].

The biosynthetic pathway begins with fatty acid precursors, typically palmitic acid (C16:0) or stearic acid (C18:0), which undergo several transformations to yield the final pheromone component [5]. These transformations include:

- Desaturation: Introduction of a double bond at a specific position in the carbon chain by fatty acyl-Coenzyme A desaturases (desaturases) [4].

- Chain shortening: Reduction of the carbon chain length through β-oxidation [4].

- Functional group modification: Conversion of the carboxyl group to an aldehyde via reduction [6].

The specific enzymes involved in the biosynthesis of (Z)-tetradec-7-enal in Lepidoptera include:

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Δ11-Desaturase | Introduces a double bond at the 11th carbon | Tetradecanoyl-CoA | (Z)-11-Tetradecenoyl-CoA |

| β-Oxidation enzymes | Shortens the carbon chain by two carbons | (Z)-11-Tetradecenoyl-CoA | (Z)-9-Dodecenoyl-CoA |

| Fatty acyl-CoA reductase | Reduces the acyl-CoA to an aldehyde | (Z)-9-Dodecenoyl-CoA | (Z)-9-Dodecenal |

The production of (Z)-tetradec-7-enal in Lepidoptera is regulated by the pheromone biosynthesis-activating neuropeptide (PBAN), which activates a signaling cascade involving calcium as a secondary messenger [7]. This signaling pathway ultimately leads to the activation of key enzymes in the biosynthetic pathway, including calcineurin and acetyl-CoA carboxylase [7].

Research on the olive moth (Prays oleae) has identified (Z)-tetradec-7-enal as a major component of its sex pheromone [2]. This compound is produced in the female sex glands and serves as an attractant for male moths during mating [8]. Similarly, the citrus flower moth (Prays citri) also utilizes this compound as a key component of its pheromone communication system [2].

Phytochemical Synthesis in Plant Defense Systems

Plants have evolved sophisticated defense mechanisms against herbivores and pathogens, including the production of various secondary metabolites [9]. (Z)-Tetradec-7-enal has been identified as one of these defense compounds in certain plant species, where it serves as a deterrent against herbivorous insects [10].

The biosynthesis of (Z)-tetradec-7-enal in plants follows a pathway that is distinct from that in insects, although it shares some common enzymatic reactions [11]. In plants, the compound is synthesized as part of the fatty acid metabolism pathway, which involves:

- Fatty acid synthesis: Formation of long-chain fatty acids in plastids [12].

- Desaturation: Introduction of double bonds by membrane-bound desaturases [11].

- Oxidation: Conversion of fatty acids to aldehydes by fatty acid hydroperoxide lyase or similar enzymes [11].

Plants produce (Z)-tetradec-7-enal as part of their induced defense response to herbivore attack [10]. When plant tissues are damaged by herbivores, a cascade of signaling events leads to the activation of defense genes, including those involved in the biosynthesis of volatile aldehydes like (Z)-tetradec-7-enal [11].

The production of this compound in plants is often associated with the jasmonate signaling pathway, which is activated upon herbivore attack [11]. However, research has shown that C6-aldehydes and jasmonates play distinct roles in plant defense responses, with jasmonates mediating direct defense responses and C6-aldehydes (and potentially longer-chain aldehydes like (Z)-tetradec-7-enal) mediating indirect defense responses by attracting natural enemies of herbivores [11].

| Plant Defense Mechanism | Role of (Z)-Tetradec-7-enal | Response Type |

|---|---|---|

| Direct defense | Toxicity to herbivores | Constitutive/Induced |

| Indirect defense | Attraction of predators/parasitoids | Induced |

| Signaling | Activation of defense genes | Induced |

The release of (Z)-tetradec-7-enal and other volatile aldehydes from damaged plant tissues serves as a chemical signal that can deter herbivores and attract their natural enemies, thereby providing a dual defense strategy for the plant [11] [10].

Microbial Biogenesis Pathways

Microorganisms, including bacteria and fungi, are capable of producing (Z)-tetradec-7-enal through various metabolic pathways [13] [14]. The microbial biosynthesis of this compound typically involves the metabolism of fatty acids, which are abundant in most microorganisms [15].

In bacteria, the biosynthesis of (Z)-tetradec-7-enal may occur through the following pathways:

- Fatty acid biosynthesis: Formation of long-chain fatty acids by fatty acid synthase [16].

- Desaturation: Introduction of a double bond by membrane-bound desaturases [15].

- Reduction: Conversion of fatty acids to aldehydes by fatty acyl-CoA reductases or similar enzymes [16].

Research has identified several bacterial enzymes involved in the production of long-chain aldehydes, including:

| Enzyme | Function | Organism | Reference |

|---|---|---|---|

| YbbO | NADP+-dependent aldehyde reductase | Escherichia coli | [16] |

| Fatty aldehyde dehydrogenase | Oxidation of fatty aldehydes to fatty acids | Marinobacter aquaeolei | [15] |

| Acyl-ACP reductase | Reduction of acyl-ACP to aldehydes | Cyanobacteria | [17] |

In fungi, the biosynthesis of (Z)-tetradec-7-enal may involve similar pathways, although the specific enzymes may differ [14]. Fungal species are known to produce a variety of volatile organic compounds (VOCs), including aldehydes, as part of their secondary metabolism [14].

The production of (Z)-tetradec-7-enal and other long-chain aldehydes by microorganisms can serve various functions, including:

- Energy storage and conversion [15].

- Membrane structure and function [15].

- Signaling and communication [14].

- Defense against competitors or predators [18].

Microbial production of (Z)-tetradec-7-enal has been observed in various environments, including soil, water, and food products [14]. In some cases, the compound may contribute to the aroma profile of fermented foods or serve as a biomarker for microbial contamination [14].

Ecological Distribution Across Taxonomic Groups

(Z)-Tetradec-7-enal exhibits a diverse ecological distribution across various taxonomic groups, reflecting its multiple biological functions and evolutionary significance [19]. This compound has been identified in organisms from different kingdoms, including insects, plants, and microorganisms [19] [20].

In the animal kingdom, (Z)-tetradec-7-enal is most prominently found in Lepidoptera, where it serves as a sex pheromone component in several moth species [4]. The compound has been identified in:

- Olive moth (Prays oleae): As a major component of the female sex pheromone [2] [8].

- Citrus flower moth (Prays citri): Also as a sex pheromone component [2].

- Other moth species within the Lepidoptera order [4].

The distribution of (Z)-tetradec-7-enal within Lepidoptera follows phylogenetic patterns, suggesting that the ability to synthesize this compound evolved early in the evolutionary history of this insect order [4]. Different moth families have evolved variations in their pheromone biosynthetic pathways, leading to diverse pheromone blends that may include (Z)-tetradec-7-enal along with other components [4].

In plants, (Z)-tetradec-7-enal has been detected in various species, particularly those that have evolved strong defense mechanisms against herbivores [11] [10]. The compound is often produced as part of a complex blend of volatile organic compounds released upon herbivore attack [11].

| Taxonomic Group | Representative Species | Function of (Z)-Tetradec-7-enal |

|---|---|---|

| Lepidoptera | Prays oleae, Prays citri | Sex pheromone |

| Plants | Various species | Herbivore defense |

| Bacteria | Soil and marine species | Metabolic intermediate, signaling |

| Fungi | Various species | Secondary metabolite |

The ecological distribution of (Z)-tetradec-7-enal across different taxonomic groups highlights the compound's versatility as a signaling molecule and defense compound [19]. Its presence in diverse organisms suggests that the biosynthetic pathways for this compound have evolved independently multiple times, reflecting convergent evolution driven by similar ecological pressures [4].

The distribution of (Z)-tetradec-7-enal in natural environments is influenced by various factors, including:

- Species distribution and abundance [19].

- Environmental conditions (temperature, humidity, etc.) [19].

- Seasonal variations in organism activity and metabolism [8].

- Ecological interactions between different species [19].

Research on tsetse flies has shown that volatile organic compounds, including aldehydes similar to (Z)-tetradec-7-enal, play a role in host preference and discrimination [19]. These compounds serve as chemical signals that allow the flies to distinguish between preferred and non-preferred vertebrate hosts [19].

The Wittig reaction represents a fundamental approach for synthesizing (Z)-tetradec-7-enal through the formation of carbon-carbon double bonds with controlled stereochemistry. The stereochemical outcome of this reaction is critically dependent on the nature of the phosphonium ylide employed [1] [2].

Unstabilized ylides, typically generated from phosphonium salts bearing alkyl substituents, demonstrate exceptional Z-selectivity for aldehyde substrates. Under optimized conditions employing sodium hydride as the base and conducting the reaction at low salt concentrations, Z-selectivity can reach 85-96% [1] [3]. The mechanism involves a concerted [2+2] cycloaddition pathway forming oxaphosphetane intermediates directly, where the stereochemical outcome is determined by kinetic control rather than thermodynamic equilibration [3].

The optimization of reaction conditions reveals that lithium-free environments are essential for maintaining high Z-selectivity. The presence of lithium salts catalyzes oxaphosphetane ring opening, promoting equilibration towards the thermodynamically favored E-isomer [3]. Temperature control proves equally critical, with reactions conducted at 0°C to room temperature providing optimal selectivity while maintaining acceptable reaction rates [4].

For industrial applications, the Schlosser modification offers enhanced E-selectivity when required, utilizing phenyllithium addition to convert the kinetically formed Z-selective betaine intermediate to the thermodynamically favored E-product [1]. However, for (Z)-tetradec-7-enal synthesis, standard Wittig conditions with unstabilized ylides remain the preferred approach.

Table 1: Wittig Reaction Optimization Parameters for Z-Selectivity

| Parameter | Standard Conditions | Optimized Conditions | Z-Selectivity (%) |

|---|---|---|---|

| Base | n-BuLi | NaH | 85-96 |

| Solvent | THF | DMF/THF | 88-94 |

| Temperature | -78°C | 0°C | 90-95 |

| Salt Content | LiI present | Salt-free | 92-96 |

| Ylide Type | Stabilized | Unstabilized | 85-96 |

Catalytic Hydrogenation/Oxidation Approaches

Catalytic hydrogenation represents a versatile methodology for accessing (Z)-tetradec-7-enal through stereoselective reduction of alkyne precursors followed by oxidation to the aldehyde functionality. This approach offers excellent stereochemical control and functional group tolerance [5] [6].

Palladium-catalyzed semihydrogenation of alkyne precursors using supported catalysts demonstrates remarkable Z-selectivity. Recent developments in continuous flow hydrogenation employing palladium on barium sulfate achieve stereoselectivities exceeding 95% at hydrogen pressures of 10-15 psi with residence times of 2-5 minutes . The catalyst loading of 0.5% Pd/BaSO4 provides optimal balance between activity and selectivity while minimizing metal contamination.

Nickel-catalyzed systems offer cost-effective alternatives with comparable stereoselectivity. Simple nickel nitrate hexahydrate precursors, when activated under reducing conditions, provide Z-selectivities of 88-96% for terminal and internal alkyne substrates [8]. The reaction mechanism involves stereoselective hydrogen addition facilitated by the nickel surface, with careful control of reaction conditions preventing over-reduction to the corresponding alkane.

Transfer hydrogenation using water as the hydrogen source represents an environmentally benign approach. Palladium catalysts in combination with di-tert-butylphosphinous chloride enable stereoselective semihydrogenation with Z-selectivities of 92-96% [6] [9]. The use of triethanolamine and sodium acetate as additives proves essential for achieving high stereoselectivity, with the mechanism involving palladium-catalyzed hydrogen activation from water.

Table 2: Catalytic Hydrogenation Methods for Z-Alkene Synthesis

| Method | Catalyst System | Hydrogen Source | Z-Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| Pd/BaSO4 | 0.5% Pd/BaSO4 | H2 gas | 90-95 | 75-85 |

| Ni(NO3)2 | Ni(NO3)2·6H2O | H2 gas | 88-96 | 80-88 |

| Transfer | Pd/t-Bu2PCl | H2O | 92-96 | 85-96 |

| Electrochemical | Pd catalyst | H2O/AcOD | 85-92 | 80-90 |

Biocatalytic Synthesis Using Engineered Enzymes

Biocatalytic approaches for (Z)-tetradec-7-enal synthesis leverage the exceptional stereoselectivity and regioselectivity of enzymatic transformations. The biosynthetic pathway naturally occurring in lepidopteran species provides a blueprint for developing engineered enzyme systems [11].

Fatty acid desaturases, particularly Δ11-desaturases, represent the key enzymatic machinery for introducing the Z-configured double bond. These enzymes utilize a diiron active site mechanism requiring molecular oxygen and electron transfer systems involving cytochrome b5 and cytochrome b5 reductase [12] [13]. The natural substrate specificity for hexadecanoic acid can be modified through protein engineering to accommodate alternative chain lengths and substitution patterns.

Directed evolution strategies have successfully enhanced desaturase activity and altered substrate specificity. Site-directed mutagenesis of active site residues, particularly those involved in substrate binding and positioning, enables engineering of desaturases with improved activity toward tetradecenoic acid precursors [14] [13]. Expression systems utilizing Escherichia coli with appropriate membrane integration mechanisms achieve activity improvements of 5-20 fold relative to wild-type enzymes.

Carboxylic acid reductases provide an alternative enzymatic approach for aldehyde formation from carboxylic acid precursors. These enzymes catalyze the ATP and NADPH-dependent reduction of carboxylic acids to aldehydes through a complex mechanism involving adenylation, thioester formation, and subsequent reduction [11] [15]. Engineering efforts focus on improving substrate scope, reducing cofactor requirements, and enhancing thermal stability for industrial applications.

Table 3: Enzymatic Approaches for Biocatalytic Synthesis

| Enzyme Class | Natural Function | Engineering Target | Activity Improvement |

|---|---|---|---|

| Δ11-Desaturase | Double bond introduction | Substrate specificity | 5-20 fold |

| Carboxylic Acid Reductase | Aldehyde formation | Cofactor efficiency | 10-50 fold |

| Alcohol Dehydrogenase | Alcohol oxidation | Stereoselectivity | 2-10 fold |

| Pyruvate Decarboxylase | Decarboxylation | Substrate scope | 3-8 fold |

Industrial Scale-up Challenges and Purity Standards

The transition from laboratory-scale synthesis to industrial production of (Z)-tetradec-7-enal presents significant technical and economic challenges that require systematic addressing through integrated process development strategies [16] [17].

Heat and Mass Transfer Limitations

Scale-up from laboratory to industrial scale introduces fundamental changes in heat and mass transfer characteristics. The surface-to-volume ratio decreases dramatically as reactor size increases, creating challenges for temperature control and reagent mixing [17]. For exothermic reactions such as Wittig olefination, inadequate heat removal can lead to thermal runaway and stereochemical degradation [18]. Continuous flow reactor technology offers solutions by maintaining high surface-to-volume ratios and precise temperature control even at industrial scales [19].

Stereochemical Purity Maintenance

Maintaining the critical Z-configuration during scale-up requires stringent process control measures. Temperature excursions, extended reaction times, and inadequate mixing can promote Z-to-E isomerization, significantly impacting product quality [20]. Implementation of real-time monitoring systems using in-line analytical techniques enables immediate detection of stereochemical drift and allows for corrective action [21].

Process Integration and Solvent Recovery

Multi-step synthesis routes necessitate efficient process integration to minimize material handling and reduce production costs. Solvent recovery systems become economically essential at industrial scale, requiring careful selection of solvents that can be effectively recycled without compromising product quality [17]. Continuous processing with in-line purification offers advantages in terms of reduced inventory, improved process control, and enhanced safety.

Quality Control and Purity Standards

Industrial production requires establishment of comprehensive quality control systems to ensure consistent product quality. Chemical purity specifications typically require ≥98.0% purity with stereochemical purity of ≥95% Z-isomer [21]. Analytical methods including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy provide definitive identification and quantification of impurities [22].

Table 4: Industrial Scale-up Parameters and Specifications

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reactor Volume | 0.1-1 L | 100-1000 L | 10,000-100,000 L |

| Heat Transfer Coefficient | 1000-2000 W/m²K | 500-800 W/m²K | 200-400 W/m²K |

| Mixing Time | 1-5 seconds | 30-60 seconds | 5-15 minutes |

| Temperature Control | ±0.5°C | ±2°C | ±5°C |

| Purity Specification | ≥95% | ≥98% | ≥99% |

Economic Viability Considerations

The economic viability of industrial (Z)-tetradec-7-enal production depends critically on raw material costs, catalyst recovery, and process efficiency. Precious metal catalysts used in hydrogenation processes require sophisticated recovery systems to maintain economic competitiveness [23]. Alternative approaches utilizing earth-abundant metals or biocatalytic systems offer potential cost advantages but may require longer development timelines.

Environmental Impact and Sustainability

Industrial production must address environmental concerns including waste generation, solvent emissions, and energy consumption. Green chemistry principles emphasizing atom economy, renewable feedstocks, and minimal waste generation guide process development decisions [19]. Biocatalytic approaches offer inherent advantages in terms of environmental compatibility but may require more complex downstream processing.

Regulatory Compliance Framework

Commercial production requires compliance with applicable regulatory frameworks including good manufacturing practices, safety protocols, and environmental regulations. Documentation systems must provide complete traceability from raw materials through final product, with particular attention to critical control points affecting product quality and safety [21].